molecular formula C25H20ClNO3 B3930527 N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methoxybenzamide

N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methoxybenzamide

Cat. No.: B3930527
M. Wt: 417.9 g/mol
InChI Key: GRUHIGAIZNFZPS-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methoxybenzamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. For instance, the synthesis might involve the reaction of 4-chlorobenzaldehyde with 2-hydroxynaphthalene in the presence of a base to form an intermediate, which is then reacted with 3-methoxybenzoyl chloride under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could result in a variety of substituted derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-hydroxy-2-phenylacetamide
  • N-(2-hydroxy-1-methylethyl)-2-phenylacetamide
  • N-(2-hydroxy-2-phenylethyl)-2-phenylacetamide

Uniqueness

N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methoxybenzamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO3/c1-30-20-7-4-6-18(15-20)25(29)27-24(17-9-12-19(26)13-10-17)23-21-8-3-2-5-16(21)11-14-22(23)28/h2-15,24,28H,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUHIGAIZNFZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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